

Discovery and history of (R)-3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3,3-Dimethyl-2-butanol

Cat. No.: B075345

[Get Quote](#)

An In-depth Technical Guide to (R)-3,3-Dimethyl-2-butanol

Introduction

(R)-3,3-Dimethyl-2-butanol, also known as (R)-(+)-pinacolyl alcohol, is a sterically hindered, chiral secondary alcohol. It is not a therapeutic agent but serves as a crucial chiral building block in asymmetric synthesis.^[1] Its bulky tert-butyl group provides significant steric influence, making it a valuable component in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its history, physicochemical properties, synthesis protocols, and applications for researchers and professionals in chemical and drug development.

Discovery and History

The history of 3,3-dimethyl-2-butanol is fundamentally linked to the broader development of synthetic organic chemistry rather than a singular discovery event. The racemic form, pinacolyl alcohol, has been known for many decades as a product of the reduction of pinacolone (3,3-dimethyl-2-butanone).^{[2][3]} The primary challenge and historical focus have been the development of methods to isolate or selectively synthesize the individual enantiomers. Early methods relied on classical resolution, which involves separating diastereomeric derivatives formed by reacting the racemic alcohol with a chiral resolving agent. The advent of modern asymmetric synthesis in the latter half of the 20th century, particularly the development of catalytic enantioselective reductions, provided more efficient pathways to directly synthesize the (R)-enantiomer with high purity.^{[4][5]}

Physicochemical Properties

The physical and chemical properties of **(R)-3,3-Dimethyl-2-butanol** are well-documented. This data is essential for its handling, purification, and application in synthetic protocols.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ O	[1] [2]
Molecular Weight	102.175 g/mol	[1] [6]
CAS Number	1572-96-9	[1] [7]
Appearance	Colorless liquid	[2] [7]
Boiling Point	118-121 °C	[8] [9]
Melting Point	5.6 °C	[1] [3]
Density	0.812 g/mL at 25 °C	[8]
Refractive Index (n ²⁰ /D)	1.415	[8]
Water Solubility	23.7 - 25 g/L	[2] [7] [8]
logP (Octanol/Water)	1.48	[2] [7]

Experimental Protocols

The synthesis of enantiomerically pure **(R)-3,3-Dimethyl-2-butanol** typically involves an enantioselective reduction of the corresponding prochiral ketone, 3,3-dimethyl-2-butanone (pinacolone).

Synthesis of Racemic 3,3-Dimethyl-2-butanol

A standard laboratory preparation involves the reduction of pinacolone using a simple hydride reducing agent like sodium borohydride.

- Objective: To synthesize racemic 3,3-dimethyl-2-butanol from 3,3-dimethyl-2-butanone.
- Materials:

- 3,3-dimethyl-2-butanone (pinacolone)
- Sodium borohydride (NaBH_4)
- Methanol (or Ethanol)
- Diethyl ether
- Hydrochloric acid (1M HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - Dissolve 3,3-dimethyl-2-butanone in methanol in an ice bath-cooled round-bottom flask equipped with a magnetic stirrer.
 - Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.
 - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or GC).
 - Carefully neutralize the reaction by slow, dropwise addition of 1M HCl until the effervescence ceases.
 - Remove the bulk of the methanol via rotary evaporation.
 - Partition the remaining aqueous residue between diethyl ether and water.
 - Separate the organic layer, and wash it sequentially with water and then saturated brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic 3,3-dimethyl-2-butanol.
 - Purify the product by distillation if necessary.

Enantioselective Synthesis of (R)-3,3-Dimethyl-2-butanol

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the asymmetric reduction of ketones, yielding the (R)-alcohol with high enantiomeric excess.[4][5]

- Objective: To synthesize **(R)-3,3-Dimethyl-2-butanol** with high enantioselectivity.
- Materials:
 - (R)-Me-CBS catalyst (e.g., (R)-1-Methyl-3,3-diphenylhexahydropyrrolo[1,2-c][2][4][10]oxazaborole)
 - Borane-dimethyl sulfide complex ($\text{BH}_3 \cdot \text{SMe}_2$)
 - 3,3-dimethyl-2-butanone (pinacolone)
 - Anhydrous tetrahydrofuran (THF)
 - Methanol
 - Hydrochloric acid (1M HCl)
 - Diethyl ether
 - Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, oven-cooled flask with the (R)-Me-CBS catalyst (5-10 mol%) dissolved in anhydrous THF.
 - Cool the solution to 0 °C and slowly add the borane-dimethyl sulfide complex. Stir for 10-15 minutes.
 - Cool the reaction mixture to the specified low temperature (e.g., -20 °C to -40 °C).
 - Slowly add a solution of 3,3-dimethyl-2-butanone in anhydrous THF to the catalyst-borane mixture over 30-60 minutes.

- Stir the reaction at this temperature until completion (typically 1-4 hours, monitored by TLC or GC).
- Quench the reaction by the slow, dropwise addition of methanol at the low temperature.
- Allow the mixture to warm to room temperature and carefully add 1M HCl.
- Extract the product with diethyl ether (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography to yield **(R)-3,3-Dimethyl-2-butanol**.
- Determine the enantiomeric excess (ee) using chiral GC or HPLC analysis.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Caption: Workflow for the Synthesis of Racemic 3,3-Dimethyl-2-butanol.

Caption: Workflow for Enantioselective Synthesis via CBS Reduction.

Applications in Research and Development

The primary utility of **(R)-3,3-Dimethyl-2-butanol** is as a chiral building block and auxiliary in asymmetric synthesis.^[1] Researchers in drug development utilize it to introduce a specific stereocenter into a target molecule. Its sterically demanding tert-butyl group can effectively control the stereochemical outcome of reactions at adjacent centers. It is also used in mechanistic studies and for preparing other chiral reagents.^[1] While it can be used as a solvent in some industrial applications, its value is highest in the synthesis of high-value, enantiomerically pure fine chemicals and pharmaceuticals.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. guidechem.com [guidechem.com]
- 3. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Butanol,3,3-dimethyl-, (2S)- | 1517-67-5 | Benchchem [benchchem.com]
- 5. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3-Dimethylbutane-2-ol [webbook.nist.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 3,3-DIMETHYL-2-BUTANOL | 464-07-3 [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. US7348459B2 - Process for the preparation of 3,3-dimethylbutanal - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Discovery and history of (R)-3,3-Dimethyl-2-butanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075345#discovery-and-history-of-r-3-3-dimethyl-2-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com